Cyclopropanecarboxylic acid, 2-(4-cyanophenyl)-, ethyl ester, trans-

Description

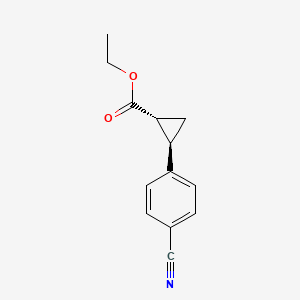

Cyclopropanecarboxylic acid, 2-(4-cyanophenyl)-, ethyl ester, trans- is a cyclopropane derivative characterized by a substituted phenyl ring (4-cyanophenyl) at the 2-position of the cyclopropane core and an ethyl ester group. The 4-cyanophenyl group introduces strong electron-withdrawing effects, which may enhance stability and influence intermolecular interactions compared to other substituents like halogens or alkoxy groups.

Properties

IUPAC Name |

ethyl (1R,2R)-2-(4-cyanophenyl)cyclopropane-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2/c1-2-16-13(15)12-7-11(12)10-5-3-9(8-14)4-6-10/h3-6,11-12H,2,7H2,1H3/t11-,12+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWCIETZJHLAWCB-NWDGAFQWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC1C2=CC=C(C=C2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H]1C[C@H]1C2=CC=C(C=C2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Oxidation of Cyclopropanecarboxaldehyde

The oxidation of cyclopropanecarboxaldehyde to cyclopropanecarboxylic acid is a critical first step. As described in EP 0783480 B1, molecular oxygen (O₂) is employed under mild conditions (50–100°C, 1–10 bar pressure) to oxidize cyclopropanecarboxaldehyde. This method avoids toxic catalysts and minimizes ring decomposition, achieving high purity by concurrently degrading impurities like crotonaldehyde. The reaction proceeds via a free radical mechanism, where oxygen abstracts a hydrogen atom from the aldehyde, forming a peracid intermediate that hydrolyzes to the carboxylic acid.

Esterification with Ethanol

The resultant cyclopropanecarboxylic acid undergoes esterification with ethanol. Acid-catalyzed esterification (e.g., HCl, H₂SO₄) at 60–150°C yields the ethyl ester. For example, a solution of cyclopropanecarboxylic acid in ethanol saturated with HCl produces the ester in 60–85% yield after reflux. This step often requires azeotropic distillation to remove water and shift equilibrium toward ester formation.

Cyclopropanation of Pre-Functionalized Ethyl Esters

Metal-Catalyzed Cyclopropanation

The cyclopropane ring is constructed via transition-metal-catalyzed reactions. A diazo compound (e.g., ethyl diazoacetate) reacts with a 4-cyanophenyl-substituted alkene in the presence of Rh₂(OAc)₄ or Cu(acac)₂. These catalysts enable stereoselective [2+1] cycloaddition, favoring the trans isomer due to steric and electronic effects. For instance, ethyl 2-(4-cyanophenyl)acrylate reacts with ethyl diazoacetate under Rh catalysis to yield the trans-cyclopropane ester with >90% diastereomeric excess.

Dihalocarbene Addition

Dihalocarbenes (e.g., CCl₂) generated from chloroform and a strong base (e.g., NaOH) add to alkenes, forming cyclopropane rings. Starting with ethyl 3-(4-cyanophenyl)propenoate, dichlorocarbene insertion produces the cyclopropane derivative. However, this method often requires subsequent dehalogenation and may yield mixtures of cis/trans isomers, necessitating chromatographic separation.

Stereoselective Synthesis of the Trans Isomer

Chemical Reactions Analysis

Cyclopropanecarboxylic acid, 2-(4-cyanophenyl)-, ethyl ester, trans- undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include organoboron compounds, which facilitate the formation of new carbon–carbon bonds . Major products formed from these reactions depend on the specific conditions and reagents used, but they often include various substituted cyclopropane derivatives.

Scientific Research Applications

Pharmaceutical Applications

This compound serves as a precursor in the synthesis of biologically active molecules. Its ability to undergo various chemical reactions such as oxidation and reduction makes it a valuable building block for drug development. Research indicates that derivatives of cyclopropanecarboxylic acid may exhibit therapeutic properties, particularly in targeting specific molecular pathways involved in disease processes.

Case Study: Interaction with Biological Targets

Preliminary studies suggest that cyclopropanecarboxylic acid derivatives can interact with proteins and nucleic acids, which is crucial for drug design. For instance, compounds derived from this acid have shown promise in inhibiting leukotriene C4 synthase, potentially aiding in the treatment of inflammatory diseases .

Agrochemical Applications

The compound has been identified as having insecticidal and acaricidal properties. Research has demonstrated that cyclopropanecarboxylic acid esters can effectively control agricultural pests while exhibiting low toxicity to mammals. This makes them suitable for use in crop protection without posing significant risks to human health or the environment.

Case Study: Insecticidal Activity

A patent describes the synthesis of cyclopropanecarboxylic acid esters that demonstrate strong insecticidal activity against pests such as houseflies and agricultural insects like armyworms. The low toxicity profile allows for application in food crops before harvest .

Material Science Applications

In materials science, cyclopropanecarboxylic acid derivatives are explored for their potential in developing new materials with specific properties. Their unique reactivity allows for the creation of polymers and other materials that could have applications in coatings, adhesives, and other industrial uses.

Chemical Reactions and Mechanisms

The compound can participate in various synthetic reactions, including the Suzuki–Miyaura coupling reaction, which is significant for forming carbon-carbon bonds in complex organic molecules . Understanding these mechanisms is essential for optimizing its use in material synthesis.

Mechanism of Action

The mechanism by which Cyclopropanecarboxylic acid, 2-(4-cyanophenyl)-, ethyl ester, trans- exerts its effects involves its interaction with specific molecular targets and pathways. For example, in the Suzuki–Miyaura coupling reaction, the compound participates in electronically divergent processes with the metal catalyst, leading to the formation of new carbon–carbon bonds . The exact molecular targets and pathways involved can vary depending on the specific application and conditions.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituent at the 2-position of the cyclopropane ring significantly impacts molecular properties:

Notes:

Stereochemical and Reactivity Differences

- Trans vs. Cis Isomers: The trans configuration in the target compound reduces steric hindrance between the 4-cyanophenyl and ester groups, favoring thermodynamic stability. In contrast, cis isomers (e.g., ethyl cis-2-(cyanomethyl)cyclopropanecarboxylate ) exhibit higher strain and may show divergent reactivity in ring-opening or nucleophilic substitution reactions.

- Electron-Withdrawing Effects : The -CN group in the target compound activates the cyclopropane ring toward electrophilic attack but deactivates the ester toward hydrolysis compared to electron-donating groups like -OCH₃ .

Biological Activity

Cyclopropanecarboxylic acid, 2-(4-cyanophenyl)-, ethyl ester, trans- (CAS number: 132145-60-9) is a compound characterized by its unique cyclopropane ring structure and para-cyanophenyl substituent. Its molecular formula is C₁₃H₁₃N₁O₂. This compound has garnered interest for its potential biological activities, particularly in pharmaceutical and agrochemical applications.

This compound features:

- Cyclopropane Ring : Provides unique reactivity and structural properties.

- Carboxylic Acid Group : Imparts acidic characteristics and potential for esterification.

- Ethyl Ester Functional Group : Enhances solubility and bioavailability.

Synthesis

The synthesis of Cyclopropanecarboxylic acid, 2-(4-cyanophenyl)-, ethyl ester can be achieved through various methods, including:

- Suzuki–Miyaura Coupling Reaction : A widely used method for forming carbon–carbon bonds.

- Cyclopropanation Reactions : Utilizing diazomethane in the presence of catalytic agents to yield high efficiencies .

The biological activity of this compound is thought to be mediated through interactions with specific molecular targets. The presence of the cyanophenyl group may enhance binding to biological receptors, potentially influencing various signaling pathways.

Pharmacological Profile

Research indicates that cyclopropanecarboxylic acids can exhibit diverse biological activities:

- Anti-inflammatory Properties : Some derivatives have shown efficacy in reducing inflammation markers.

- Insecticidal Activity : Certain esters have been reported to possess insecticidal properties, effective against common pests like mosquitoes and cockroaches .

Case Studies

-

Anti-inflammatory Activity

- A study evaluated the anti-inflammatory effects of cyclopropanecarboxylic acid derivatives on human cell lines. Results indicated a significant reduction in pro-inflammatory cytokines such as IL-8 and COX-2 expression, suggesting potential therapeutic applications in inflammatory diseases.

-

Insecticidal Efficacy

- In a comparative analysis of various cyclopropanecarboxylic acid esters, the trans-ethyl ester exhibited notable insecticidal activity against house flies and other pests. The low toxicity profile makes it suitable for agricultural applications without posing significant risks to non-target organisms .

Comparative Analysis

The following table summarizes the biological activities of Cyclopropanecarboxylic acid, 2-(4-cyanophenyl)-, ethyl ester compared to similar compounds:

| Compound Name | Structure Features | Biological Activity | Notes |

|---|---|---|---|

| Cyclopropanecarboxylic acid, 2-(4-cyanophenyl)-, ethyl ester | Cyclopropane ring with cyanophenyl group | Anti-inflammatory, insecticidal | Low toxicity profile |

| Ethyl trans-2-phenylcyclopropanecarboxylate | Contains a phenyl group | Known for anti-inflammatory properties | Potential pharmaceutical applications |

| Cyclobutanecarboxylic acid | Four-membered ring | Varies by substitution | Different ring size affects reactivity |

| 1-Cyclopropanecarboxylic acid | No substituents | Simpler structure leads to different activity | Less potent than substituted variants |

Q & A

Basic: What are the common synthetic routes for trans-cyclopropanecarboxylic acid esters with aromatic substituents?

Methodological Answer:

The synthesis of trans-cyclopropane esters typically involves cyclopropanation strategies. Key methods include:

- Rhodium-catalyzed cyclopropanation : Using ethyl diazoacetate and styrene derivatives in the presence of rhodium acetate dimer to achieve stereoselective trans-configuration .

- Esterification/Transesterification : Reacting cyclopropanecarboxylic acid derivatives with ethanol under acidic or enzymatic catalysis, followed by purification via column chromatography .

- Stereospecific Ring-Opening : Employing bromo- or nitro-substituted precursors to retain trans geometry during ring closure .

Basic: How is the trans configuration of the cyclopropane ring confirmed in such compounds?

Methodological Answer:

The trans configuration is verified using:

- X-ray Crystallography : Direct determination of spatial arrangement (e.g., trans-2-(4-methoxyphenyl)cyclopropane derivatives ).

- NMR Spectroscopy : Coupling constants (J1,2 ≈ 4–6 Hz for trans vs. 8–10 Hz for cis) and NOESY correlations to confirm substituent orientation .

Advanced: What strategies enhance stereoselectivity in cyclopropanation reactions?

Methodological Answer:

- Chiral Catalysts : Rhodium(II) complexes with chiral ligands (e.g., (R)-BINAP) to induce enantioselectivity (>90% ee) .

- Solvent Effects : Polar aprotic solvents (e.g., DCM) improve yield and selectivity by stabilizing transition states .

- Substrate Engineering : Electron-withdrawing groups (e.g., 4-cyanophenyl) increase reaction rates and stereocontrol via resonance effects .

Advanced: How do electronic effects of the 4-cyanophenyl group influence reactivity?

Methodological Answer:

The 4-cyanophenyl group:

- Enhances Electrophilicity : The cyano group withdraws electrons, increasing susceptibility to nucleophilic attack (e.g., in ester hydrolysis).

- Modulates Bioactivity : Compared to fluorophenyl analogs (e.g., ethyl 2-(4-fluorophenyl)cyclopropanecarboxylate ), the cyano group improves binding affinity to enzymes like cytochrome P450 due to stronger dipole interactions .

| Substituent | Effect on Reactivity | Biological Activity |

|---|---|---|

| 4-Cyanophenyl | Increased electrophilicity | Enhanced enzyme inhibition |

| 4-Fluorophenyl | Moderate electron withdrawal | Lower metabolic stability |

Advanced: What in vitro assays are recommended to study enzyme interactions?

Methodological Answer:

- Fluorescence Polarization : Measure binding affinity to target enzymes (e.g., CYP450 isoforms) using fluorescent probes .

- Kinetic Studies : Monitor substrate depletion via HPLC or LC-MS to calculate Ki (inhibition constant) .

- Molecular Docking : Validate interactions using software like AutoDock Vina, referencing crystal structures from databases like PDB .

Basic: What analytical techniques are critical for purity assessment?

Methodological Answer:

- HPLC/GC-MS : Quantify impurities (<0.5%) using reverse-phase C18 columns or capillary GC with FID detection .

- Melting Point Analysis : Compare observed mp (e.g., 110–114°C for related compounds ) with literature values.

- Elemental Analysis : Confirm molecular formula (e.g., C13H13NO2) within ±0.3% error .

Advanced: How can computational models predict biological interactions?

Methodological Answer:

- Docking Simulations : Use Schrödinger Suite or GROMACS to predict binding poses in enzyme active sites (e.g., CYP3A4 ).

- QSAR Models : Relate substituent electronic parameters (Hammett σ) to IC50 values for activity prediction .

Advanced: What are the challenges in scaling up synthesis?

Methodological Answer:

- Catalyst Cost : Rhodium-based catalysts are expensive; alternatives like copper or iron are less efficient .

- Safety of Diazo Compounds : Ethyl diazoacetate requires strict temperature control (<0°C) to prevent explosions .

- Purification Complexity : Trans isomers require chiral stationary phases for HPLC separation, increasing costs .

Basic: How does the ester group affect solubility and stability?

Methodological Answer:

- Solubility : The ethyl ester enhances lipid solubility (logP ≈ 2.5) compared to carboxylic acid derivatives (logP ≈ 1.2) .

- Stability : Susceptible to hydrolysis under basic conditions (t1/2 ≈ 24h at pH 9); stabilize with low-temperature storage .

Advanced: What contradictory data exist regarding metabolic stability?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.